molecular formula C20H16FN7O2 B1188617 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Katalognummer: B1188617
Molekulargewicht: 405.4g/mol
InChI-Schlüssel: YBCVPQAVLGYXJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple aromatic rings and heterocyclic elements, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, fluorobenzene, and hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the aromatic rings .

Wissenschaftliche Forschungsanwendungen

8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol stands out due to its unique combination of aromatic and heterocyclic elements. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic activities further highlight its uniqueness compared to similar compounds .

Eigenschaften

Molekularformel

C20H16FN7O2

Molekulargewicht

405.4g/mol

IUPAC-Name

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16FN7O2/c1-2-30-12-9-7-11(8-10-12)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)13-5-3-4-6-14(13)21/h3-10,18H,2H2,1H3,(H,24,29)(H,22,25,27)

InChI-Schlüssel

YBCVPQAVLGYXJI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=CC=C5F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.